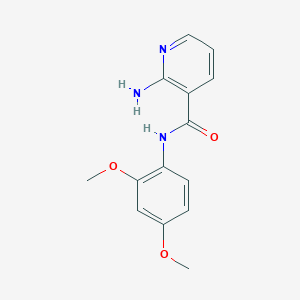![molecular formula C11H14N4 B6497321 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248475-72-0](/img/structure/B6497321.png)
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, also known as 2-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-amine or 2-methyl-1-phenylmethyl-1H-1,2,3-triazol-4-amine, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 128-130 °C. This compound is widely used as a reagent in organic synthesis and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. It has also been used in the synthesis of a variety of pharmaceuticals and other bioactive compounds. In addition, it has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is not yet fully understood. However, it is believed to act as a ligand in coordination chemistry, forming complexes with transition metals. It is also believed to act as a catalyst in organic reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been studied for its biochemical and physiological effects. Studies have shown that it has a wide range of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be used in a variety of reactions. In addition, it is readily available and can be synthesized from readily available starting materials. However, it is also relatively expensive and can be toxic if not used properly.
Orientations Futures
1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has many potential future applications in scientific research. It could be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, its biochemical and physiological effects could be further studied in order to develop new pharmaceuticals and other bioactive compounds. Finally, its potential use as a drug could be explored, as well as its potential use in other areas such as agriculture and food science.
Méthodes De Synthèse
The synthesis of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be achieved using a variety of methods. One of the most common methods is the reaction of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanaminephenyl-1H-1,2,3-triazol-4-amine with an alkyl halide, such as methyl iodide, in the presence of a base. This reaction yields the desired product in high yields. Other methods, such as the reaction of 1-{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanaminephenyl-1H-1,2,3-triazol-4-amine with an aldehyde in the presence of a base, can also be used to synthesize the compound.
Propriétés
IUPAC Name |
[1-[(2-methylphenyl)methyl]triazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPAEJLPAHDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6497239.png)
![4-[(4-methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6497255.png)
![2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497272.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide](/img/structure/B6497278.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497283.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)
![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)


![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)


![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)
